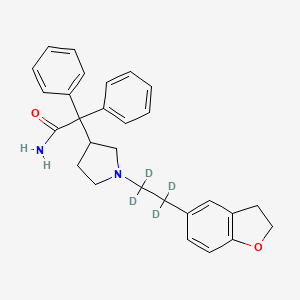
rac Darifenacin-d4
Overview
Description
“rac Darifenacin-d4” is a compound with the molecular formula C28H30N2O2 . It is the labelled rac-isomer of Darifenacin, which is used as a medication to treat urinary incontinence . It works by blocking the M3 muscarinic acetylcholine receptor .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by several key features. It has a molecular weight of 430.6 g/mol . The IUPAC name for this compound is 2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide . The InChI and SMILES strings provide a textual representation of the molecule structure .Physical And Chemical Properties Analysis
“this compound” has several computed properties. It has a molecular weight of 430.6 g/mol, an XLogP3-AA of 4.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 7 . Its exact mass is 430.255835188 g/mol, and it has a topological polar surface area of 55.6 Ų . It has a heavy atom count of 32, a formal charge of 0, and an isotope atom count of 4 .Scientific Research Applications
1. Cancer Research
Darifenacin, a selective muscarinic acetylcholine receptor 3 (M3R) antagonist, has been explored for its potential in cancer treatment. A study by Hering et al. (2021) found that darifenacin inhibited tumor growth in colorectal cancer (CRC) cells both in vitro and in vivo. It was observed to block M3R signaling in CRC, leading to decreased tumor cell survival, proliferation, and invasion, suggesting its potential repurposing for CRC treatment (Hering et al., 2021).
2. Neurological and Cardiovascular Research
Research by Seo et al. (2020) investigated the effects of darifenacin on voltage-gated K+ (Kv) channels in rabbit coronary arteries. Darifenacin was found to inhibit Kv currents in a concentration-dependent manner, suggesting implications for its impact on vascular contractility and coronary blood flow. These findings highlight the potential for darifenacin's role in cardiovascular research (Seo et al., 2020).
3. Pharmacological Development
In the realm of pharmacological development, darifenacin has been studied for its pharmacokinetics and potential interactions. Skerjanec (2006) detailed the pharmacokinetic profile of darifenacin, emphasizing its high plasma clearance and extensive hepatic metabolism, which are critical factors in drug development and optimization (Skerjanec, 2006).
4. Sensor Technology
Al-Qahtani et al. (2022) utilized darifenacin in the development of novel voltammetric sensors. They demonstrated that zinc oxide nanostructures could effectively catalyze the electrooxidation of darifenacin, providing a basis for precise determination of the drug in biological samples. This research contributes to the advancement of sensor technology for pharmaceutical applications (Al-Qahtani et al., 2022).
5. Drug Delivery Systems
Innovations in drug delivery systems have also incorporated darifenacin. Allah and Hussein (2018) investigated the potential of nanostructured lipid carriers (NLCs) for enhancing the bioavailability of darifenacin. Their research provided insights into the formulation of NLCs that could sustain and control the release of darifenacin, offering promising avenues for improving drug delivery methods (Allah & Hussein, 2018).
Mechanism of Action
Target of Action
The primary target of rac Darifenacin-d4 is the M3 muscarinic acetylcholine receptor . These receptors play a crucial role in mediating bladder muscle contractions .
Mode of Action
This compound works by selectively antagonizing the muscarinic M3 receptor . This interaction blocks the M3 muscarinic acetylcholine receptors, which are primarily responsible for bladder muscle contractions . The blockage of these receptors reduces the urgency to urinate .
Biochemical Pathways
It is known that the compound’s action on the m3 muscarinic acetylcholine receptors influences the contraction of the bladder muscles . This action can lead to downstream effects such as reduced urgency to urinate .
Pharmacokinetics
This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. After oral administration, darifenacin is well absorbed from the gastrointestinal tract . The absolute bioavailability of darifenacin from prolonged-release (PR) tablets is estimated to be between 15.4% and 18.6% . Peak plasma concentrations of darifenacin are achieved approximately 7 hours post-dose . Darifenacin is subject to extensive hepatic metabolism, with only 3% of unchanged drug excreted in urine and faeces .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of bladder muscle contractions . By blocking the M3 muscarinic acetylcholine receptors, the compound reduces the urgency to urinate . This makes it a useful medication for treating urinary incontinence .
Action Environment
It is known that factors such as food intake and the presence of other drugs can influence the pharmacokinetics of darifenacin . For instance, certain drugs like ketoconazole, erythromycin, and fluconazole can increase darifenacin’s mean peak plasma concentration .
Biochemical Analysis
Biochemical Properties
rac Darifenacin-d4 interacts with the M3 muscarinic acetylcholine receptor, which mediates bladder muscle contractions . This interaction reduces the urgency to urinate .
Cellular Effects
The effects of this compound on cells are primarily related to its role in reducing the urgency to urinate. By blocking the M3 muscarinic acetylcholine receptor, it mediates bladder muscle contractions, thereby influencing cell function .
Molecular Mechanism
This compound exerts its effects at the molecular level by selectively antagonizing the muscarinic M3 receptor . This receptor is involved in contraction of human bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function .
Temporal Effects in Laboratory Settings
This compound has a short terminal elimination half-life after intravenous and immediate-release oral dosage forms (3–4 hours), but this increases with a prolonged-release (PR) formulation (14–16 hours) . The absolute bioavailability of darifenacin from 7.5 and 15mg PR tablets was estimated to be 15.4% and 18.6%, respectively .
Metabolic Pathways
This compound is subject to extensive hepatic metabolism, with 3% of unchanged drug excreted in urine and faeces . Metabolism is mediated by hepatic cytochrome P450 2D6 and 3A4, the main metabolic routes being monohydroxylation in the dihydrobenzfuran ring, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would be influenced by its interactions with the M3 muscarinic acetylcholine receptor and its role in mediating bladder muscle contractions .
Subcellular Localization
Given its role in blocking the M3 muscarinic acetylcholine receptor, it is likely to be found in areas of the cell where these receptors are present .
properties
IUPAC Name |
2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O2/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26/h1-12,19,25H,13-18,20H2,(H2,29,31)/i13D2,16D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGBXQDTNZMWGS-MIMPEXOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC2=C(C=C1)OCC2)C([2H])([2H])N3CCC(C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675656 | |
| Record name | 2-{1-[2-(2,3-Dihydro-1-benzofuran-5-yl)(~2~H_4_)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189701-43-6 | |
| Record name | 2-{1-[2-(2,3-Dihydro-1-benzofuran-5-yl)(~2~H_4_)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-ylamino]-4-hydroxy-3-[4-(4-sulfophenylazo)phenylazo]-2-naphthalenesulfonic acid](/img/structure/B563308.png)
![2-[(Ethylamino)methyl]-4-nitrophenol-d5](/img/structure/B563310.png)
![1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8](/img/structure/B563312.png)

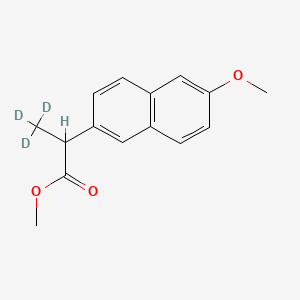
![4-Bromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B563318.png)
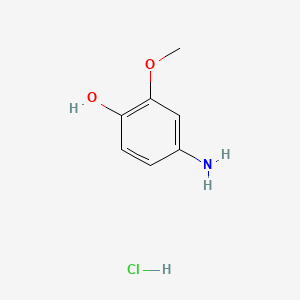
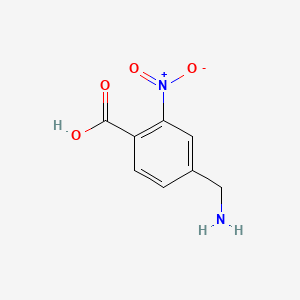
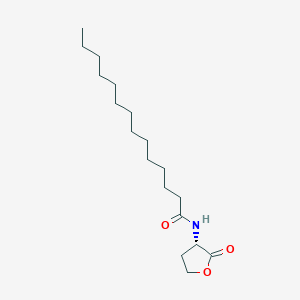


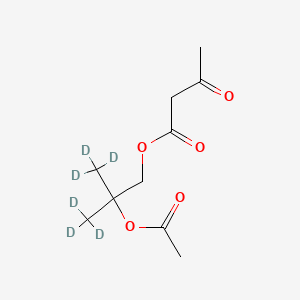
![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6](/img/structure/B563330.png)